![molecular formula C13H9N3O2 B1189412 2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1189412.png)
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyrrole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation of an appropriate pyrrole derivative with an isoindole derivative under controlled conditions. One common method involves the use of a catalytic amount of iron (III) chloride in water, which facilitates the condensation reaction under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrole-2-carboxaldehyde: Shares the pyrrole moiety but lacks the isoindole structure.
1H-isoindole-1,3(2H)-dione: Contains the isoindole structure but lacks the pyrrole moiety.
Uniqueness
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione is unique due to the combination of pyrrole and isoindole structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23g/mol |
IUPAC Name |
2-[(E)-1H-pyrrol-2-ylmethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C13H9N3O2/c17-12-10-5-1-2-6-11(10)13(18)16(12)15-8-9-4-3-7-14-9/h1-8,14H/b15-8+ |
InChI Key |
XXMGXKFAIDRWQE-OVCLIPMQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


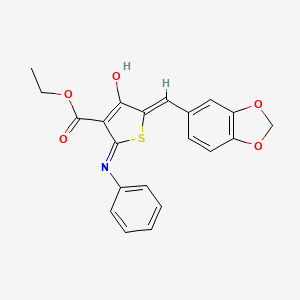
![N'-(2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B1189331.png)
![1,3-Bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]urea](/img/new.no-structure.jpg)
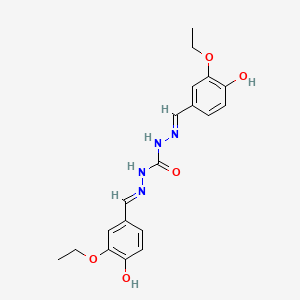
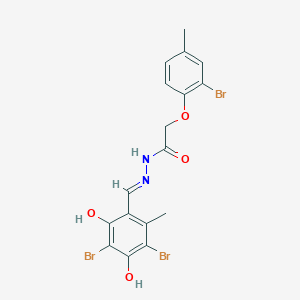
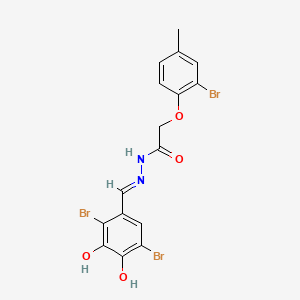
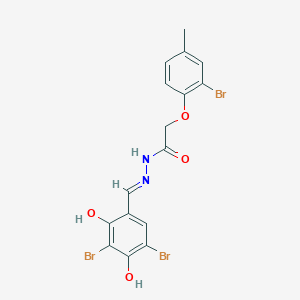
![2-{[(4-{4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]benzyl}phenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B1189342.png)
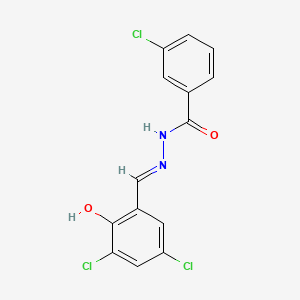
![2-methyl-1H-indole-3-carbaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1189345.png)

